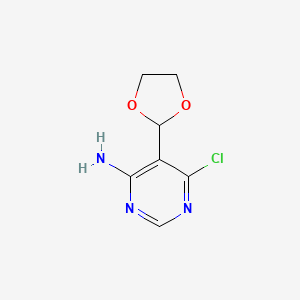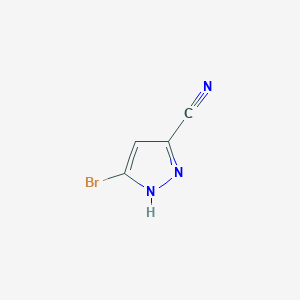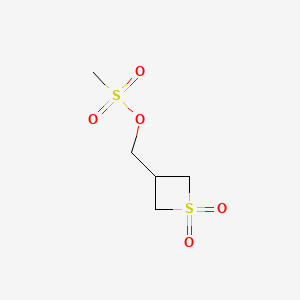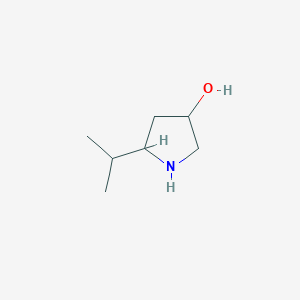
(2S)-2-(difluoromethyl)piperidinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(difluoromethyl)piperidinehydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(difluoromethyl)piperidinehydrochloride typically involves the introduction of a difluoromethyl group into the piperidine ring. This can be achieved through various synthetic routes, including:
Nucleophilic substitution: Using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base.
Reductive amination: Reacting a piperidine derivative with a difluoromethyl ketone in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(difluoromethyl)piperidinehydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Reduction of the difluoromethyl group to a methyl group.
Substitution: Halogenation or alkylation at the piperidine ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation would yield N-oxide derivatives, while reduction would yield methyl-substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a tool for studying the effects of difluoromethyl groups on biological systems.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: As a building block for the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-(difluoromethyl)piperidinehydrochloride would depend on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The difluoromethyl group can influence the compound’s binding affinity and selectivity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-(trifluoromethyl)piperidinehydrochloride: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
(2S)-2-(methyl)piperidinehydrochloride: Similar structure with a methyl group instead of a difluoromethyl group.
Uniqueness
(2S)-2-(difluoromethyl)piperidinehydrochloride is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. The difluoromethyl group can enhance metabolic stability and alter the compound’s lipophilicity, making it a valuable moiety in drug design.
Propiedades
Número CAS |
2803755-65-7 |
|---|---|
Fórmula molecular |
C6H12ClF2N |
Peso molecular |
171.61 g/mol |
Nombre IUPAC |
(2S)-2-(difluoromethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)5-3-1-2-4-9-5;/h5-6,9H,1-4H2;1H/t5-;/m0./s1 |
Clave InChI |
VASVMNJMDPXFFJ-JEDNCBNOSA-N |
SMILES isomérico |
C1CCN[C@@H](C1)C(F)F.Cl |
SMILES canónico |
C1CCNC(C1)C(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Azaspiro[3.3]heptane-6-carboxamide,trifluoroaceticacid](/img/structure/B13561745.png)

![4-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13561760.png)
![(3-Methylbicyclo[1.1.1]pentan-1-YL)methyl 4-methylbenzenesulfonate](/img/structure/B13561763.png)



![Tert-butyl9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13561796.png)

![3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13561814.png)

![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B13561823.png)
